PIM-1 Kinase Inhibitory Activity of the Core Chemotype Versus Staurosporine Control
In a class-level inference from a representative pyrazolyl pyridine conjugate (compound 9), the scaffold demonstrated a PIM-1 kinase IC50 of 8.4 nM, resulting in 98.8% inhibition, exceeding the potency of the pan-kinase inhibitor control staurosporine (IC50 16.7 nM, 95.6% inhibition) [1]. This indicates that the pyrazolyl-pyridine-piperidine scaffold, when appropriately substituted, can achieve high target engagement.
| Evidence Dimension | PIM-1 Kinase Inhibition IC50 |
|---|---|
| Target Compound Data | Not directly measured for the exact compound; class-lead analog exhibits IC50 = 8.4 nM, 98.8% inhibition |
| Comparator Or Baseline | Staurosporine IC50 = 16.7 nM, 95.6% inhibition |
| Quantified Difference | The class-lead analog shows ~2-fold greater potency (8.4 nM vs 16.7 nM) |
| Conditions | In vitro PIM-1 kinase enzymatic assay, as reported in RSC Adv. 2024 |
Why This Matters
This establishes the chemotype's potential for high-potency PIM-1 inhibition, which is crucial for researchers selecting chemical starting points for kinase inhibitor programs.
- [1] Nafie, M. S. et al. RSC Adv. 14, 39381–39394 (2024). View Source
